Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt
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Overview
Description
Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt is a synthetic peptide compound used primarily in research settingsThe compound is often utilized in neurology research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like HBTU or DIC.
Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process is optimized to reduce waste and improve yield, with rigorous quality control measures in place to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt can undergo various chemical reactions, including:
Oxidation: This reaction can affect the amino acid residues, particularly those with sulfur-containing side chains.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired modification
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and targeting.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt can be compared to other similar peptides, such as:
Glycyl-L-histidyl-L-lysine: Known for its role in skin health and wound healing.
Histidyl-Glycyl-Lysine: Studied for its anti-inflammatory properties
These comparisons highlight the unique sequence and properties of this compound, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C43H53NO15 |
---|---|
Molecular Weight |
823.9 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53)/t26-,27+,28-,30+,31-,32+,33+,35-,41-,42-,43-/m1/s1 |
InChI Key |
HABZZLXXUPZIJD-AXVNSEDSSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@@]([C@H]3[C@H]([C@@](C2(C)C)(C[C@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
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